
3-Bromo-4-(difluoromethoxy)benzoic acid
Overview
Description
3-Bromo-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.03 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzoic acid core
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-(difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its target by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) process . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Preparation Methods
The synthesis of 3-Bromo-4-(difluoromethoxy)benzoic acid typically involves the bromination of 4-(difluoromethoxy)benzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .
For industrial production, the process may be scaled up with optimized reaction conditions to achieve higher efficiency and cost-effectiveness. This involves precise control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
3-Bromo-4-(difluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFO
- Molecular Weight : 265.94 g/mol
- Structural Features :
- Bromine atom at the 3-position
- Difluoromethoxy group at the 4-position
- Carboxylic acid functional group
These characteristics contribute to its reactivity and potential interactions with biological targets.
Organic Synthesis
3-Bromo-4-(difluoromethoxy)benzoic acid serves as an essential building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Coupling Reactions : It participates in Suzuki or Heck reactions to form biaryl compounds.
- Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized or reduced to yield different derivatives.
These reactions make it a versatile intermediate for synthesizing complex organic molecules and pharmaceuticals.
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that it may inhibit specific enzymes or receptors involved in cell proliferation, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory and Anticancer Activities : Research has shown that it may modulate enzyme activity and receptor signaling pathways critical for therapeutic effects against various diseases, including cancer.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Enzyme Inhibition Studies : It has been used to study interactions with proteins and enzymes, aiding in the development of new drugs targeting diseases like chronic obstructive pulmonary disease (COPD) and asthma.
- Drug Development : The compound's unique functional groups enhance its lipophilicity, making it a candidate for further drug development.
Antifibrotic Properties
A study involving a derivative of this compound demonstrated significant antifibrotic effects in a pulmonary fibrosis model. Key findings include:
Parameter | Control Group | Treatment Group (30 mg/kg) | Treatment Group (60 mg/kg) |
---|---|---|---|
Body Weight Loss (g) | 0 | -5 | -10 |
FVC (% Predicted) | 100 | 85 | 75 |
Total Inflammatory Cells (per mL) | 500 | 200 | 100 |
The compound reduced inflammation markers significantly and improved lung function metrics compared to controls.
Chemical Synthesis Applications
This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various transformations allows for the development of novel therapeutic agents.
Comparison with Similar Compounds
3-Bromo-4-(difluoromethoxy)benzoic acid can be compared with other halogenated benzoic acids such as:
3-Bromo-4-fluorobenzoic acid: Similar in structure but with only one fluorine atom, it exhibits different reactivity and applications.
4-(Difluoromethoxy)benzoic acid: Lacks the bromine atom, leading to variations in its chemical properties and uses.
2-Bromo-4-fluorobenzoic acid:
The unique combination of bromine and difluoromethoxy groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Biological Activity
3-Bromo-4-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : CHBrFO
- Molecular Weight : Approximately 305.1 g/mol
The compound features a benzoic acid structure with a bromine atom and a difluoromethoxy group, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2. This inhibition can alter the metabolism of drugs and endogenous compounds, impacting their bioavailability and efficacy.
- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. Research indicates that it can affect genes involved in metabolic pathways and stress responses, leading to changes in cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
- Absorption : this compound exhibits high gastrointestinal absorption, making it suitable for oral administration.
- Blood-Brain Barrier (BBB) Penetration : The compound is capable of crossing the BBB, which is critical for its potential neuropharmacological applications.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of membrane integrity.
Anticancer Potential
Research indicates that this compound may act as an anticancer agent by inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. This suggests potential therapeutic applications in oncology.
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on cancer cell lines, leading to increased apoptosis and reduced proliferation rates. The effective concentration (EC) varied depending on the specific cell line tested.
- Animal Models : In vivo studies using animal models have shown that higher doses of the compound can lead to hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage regulation in therapeutic applications.
Dosage Effects
The effects of this compound are dose-dependent:
- Low Doses : Minimal effects observed; potential for use as a preventive agent.
- Moderate to High Doses : Significant biological activity; however, increased risk of toxicity noted at elevated levels.
Metabolic Pathways
The compound interacts primarily with cytochrome P450 enzymes, particularly CYP1A2. This interaction alters metabolic fluxes and metabolite levels within cells, impacting overall metabolic profiles.
Transport and Distribution
The transport mechanisms for this compound include passive diffusion and active transport through various cellular membranes. Its distribution tends to be higher in metabolically active organs such as the liver and kidneys.
Subcellular Localization
This compound localizes predominantly in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is crucial for its inhibitory effects on enzyme activity.
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZLKHFTCUQEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660973 | |
Record name | 3-Bromo-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-10-5 | |
Record name | 3-Bromo-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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